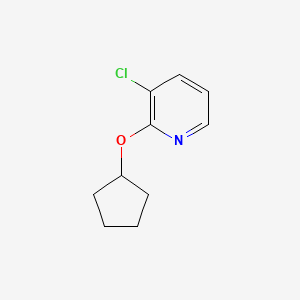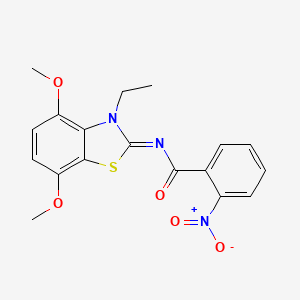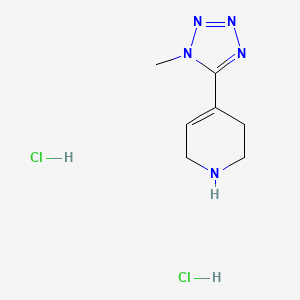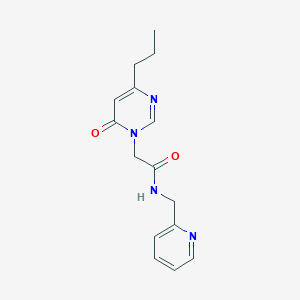
3-Chloro-2-(cyclopentyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H12ClNO . It is used in research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO/c12-9-8(13)5-6-12-10(9)14-7-3-1-2-4-7/h5-7H,1-4H2 . This indicates that the molecule consists of a pyridine ring with a chlorine atom at the 3rd position and a cyclopentyloxy group at the 2nd position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 213.66 . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
1. Ligand Affinity and Molecular Modeling
3-Chloro-2-(cyclopentyloxy)pyridine derivatives have been studied for their affinity to nicotinic acetylcholine receptors (nAChRs), particularly in the context of neurological studies and drug development. Research on analogues of 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), which includes variants with chloro substituents, showed high affinity for nAChRs in rat brain membranes, suggesting potential applications in pharmacology and neuroscience (Koren et al., 1998).
2. Regioselective Difunctionalization in Chemistry
The compound has been utilized in regioselective difunctionalization processes, particularly in the synthesis of pyridines. This includes the lithiation of 3-chloropyridines, leading to the development of various trisubstituted pyridines, demonstrating its significance in chemical synthesis and material sciences (Heinz et al., 2021).
3. Oxidation Kinetics and Reactivity Studies
Studies on the oxidation kinetics of substituted pyridines, including 3-chloropyridine, have provided insights into their reactivity with sulfate radicals. This research contributes to our understanding of the chemical behavior of pyridine derivatives in various conditions, relevant in environmental chemistry and industrial applications (Dell’Arciprete et al., 2007).
4. Lithiation Pathway Analysis
Investigations into the lithiation of chloropyridines, such as 2-chloro- and 2-methoxypyridine, have provided deeper insights into the mechanisms of chemical reactions involving these compounds. This research is valuable for understanding the behavior of pyridine derivatives in synthetic organic chemistry (Gros et al., 2003).
5. Metallation Reactions and Crystal Structure
The compound has been used in studies exploring metallation reactions and the resulting crystal structures of pyridine derivatives. This research contributes to the field of inorganic chemistry, particularly in understanding the interactions between pyridine derivatives and metals (Ford et al., 1995).
6. Synthesis of Key Intermediates in Pesticides
Research on 3-chloropyridine derivatives includes the synthesis of key intermediates for pesticides, highlighting its importance in agricultural chemistry and the development of new pest control agents (Liu et al., 2006).
7. Polyarylation and Photophysical Properties
The compound plays a role in the synthesis of polyarylpyridines, with studies exploring its photophysical properties. This research is significant in the fields of photophysics and materials science, where these properties are critical (Doebelin et al., 2014).
8. Ionic Liquids and Organic Synthesis
3-Chloropyridine derivatives have been used in the synthesis of ionic liquids, demonstrating their utility in green chemistry and organic synthesis. These ionic liquids have been applied in various chemical reactions, including the Morita-Baylis-Hillman reaction (Zhao et al., 2008).
9. Cation Complexing Properties
The compound's derivatives have been investigated for their cation complexing properties, particularly in the field of supramolecular chemistry. This research is relevant for understanding how these compounds interact with various cations, which has implications in analytical chemistry and sensor development (Bradshaw et al., 1980).
10. Degradation in Drinking Water
3-Chloropyridine and its derivatives have been studied in the context of their degradation in drinking water, which is significant for environmental science and water treatment technologies. This research helps in understanding the removal of hazardous compounds from drinking water (Li et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-cyclopentyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCNBQOOZZCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638638.png)
![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2638640.png)
![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2638641.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2638642.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2638644.png)

![N-(2,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638646.png)
![ethyl 2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetate](/img/structure/B2638649.png)

![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)
![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)
![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2638656.png)
